![molecular formula C13H14ClNS B13877736 4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-butylsulfanyl-4-chloroquinoline is a chemical compound with the molecular formula C13H14ClNS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the tert-butylsulfanyl and chloro groups on the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylsulfanyl-4-chloroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline and tert-butylthiol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a base like sodium hydride).
Reaction Mechanism: The tert-butylthiol reacts with 4-chloroquinoline through a nucleophilic substitution reaction, resulting in the formation of 6-tert-butylsulfanyl-4-chloroquinoline.
Industrial Production Methods
Industrial production of 6-tert-butylsulfanyl-4-chloroquinoline may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-butylsulfanyl-4-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Amino or thiol-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
6-tert-butylsulfanyl-4-chloroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-tert-butylsulfanyl-4-chloroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloroquinoline: Lacks the tert-butylsulfanyl group, making it less hydrophobic.
6-tert-butylsulfanylquinoline: Lacks the chloro group, affecting its reactivity.
Chloroquine: A well-known antimalarial drug with a different substitution pattern on the quinoline ring.
Uniqueness
6-tert-butylsulfanyl-4-chloroquinoline is unique due to the presence of both the tert-butylsulfanyl and chloro groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H14ClNS |
|---|---|
Molekulargewicht |
251.78 g/mol |
IUPAC-Name |
6-tert-butylsulfanyl-4-chloroquinoline |
InChI |
InChI=1S/C13H14ClNS/c1-13(2,3)16-9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |
InChI-Schlüssel |
SNFOGVJMWLZQTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1=CC2=C(C=CN=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


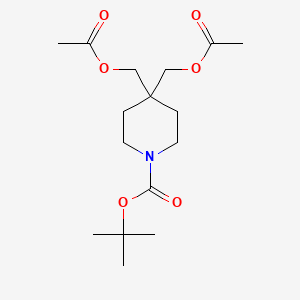
![3-Ethyl-5-(3-nitrophenoxy)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877657.png)
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
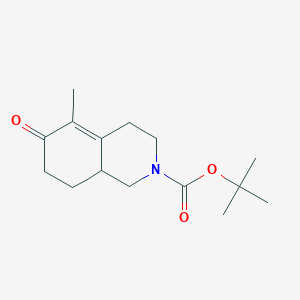
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
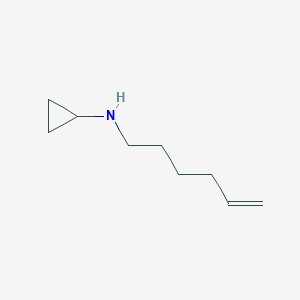
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

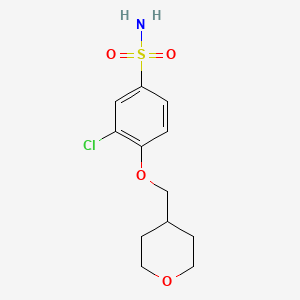
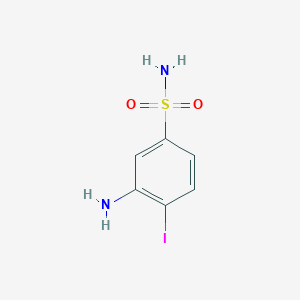

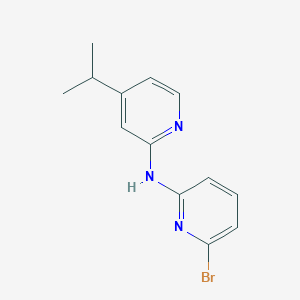
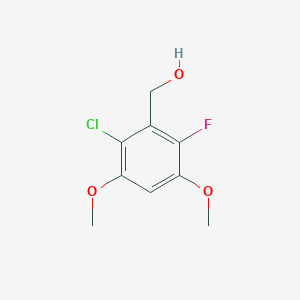
![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
